(2alpha)-Methyl megestrol acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18-,19+,20+,23-,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMUMBCTNJGBGC-YXWFNBJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238244 |

Source

|

| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907193-65-1 |

Source

|

| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907193651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2alpha,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.ALPHA.,6-DIMETHYL-3,20-DIOXOPREGNA-4,6-DIEN-17-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911S0BD9BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2α)-Methyl Megestrol Acetate: Chemical Structure and Synthesis

This guide provides a comprehensive overview of (2α)-Methyl Megestrol Acetate, a derivative of the well-established progestin, megestrol acetate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical architecture, its physicochemical properties, and a detailed, scientifically-grounded proposed pathway for its stereoselective synthesis. The discussion is built upon fundamental principles of steroid chemistry, offering causal explanations for experimental choices to ensure both scientific integrity and practical insight.

Introduction and Significance

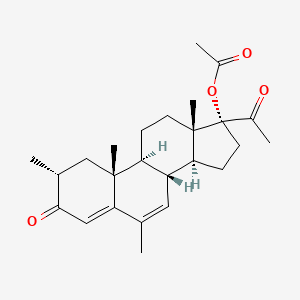

Megestrol acetate (MGA) is a synthetic progestin with a storied history in clinical applications, primarily as an appetite stimulant in cachexia and for the treatment of breast and endometrial cancers.[1] Its biological activity is mediated through interaction with progesterone and androgen receptors. The modification of steroid skeletons is a classic strategy in medicinal chemistry to enhance potency, alter selectivity, or improve pharmacokinetic profiles.[2] The introduction of a methyl group at the C2 position of the steroid A-ring, specifically with alpha stereochemistry, is a known modification in other steroid series that can influence biological activity.[3] (2α)-Methyl megestrol acetate represents a logical next-generation analog, designed to explore these potential enhancements. This guide will elucidate its structure and propose a robust synthetic strategy to access this specific stereoisomer.

Chemical Structure and Physicochemical Properties

(2α)-Methyl megestrol acetate is structurally defined as 17α-acetoxy-2α,6-dimethylpregna-4,6-diene-3,20-dione. It retains the core tetracyclic skeleton of megestrol acetate but features an additional methyl group at the second carbon position (C2) with an alpha (α) orientation, meaning it projects below the plane of the ring system.[4]

Structural Diagram

The chemical structure, including the specific stereochemistry of the 2α-methyl group, is presented below.

Caption: Figure 1. Chemical Structure of (2α)-Methyl Megestrol Acetate

Physicochemical Data

The introduction of a methyl group (CH₃) minimally alters the physicochemical properties from the parent megestrol acetate. The expected properties are summarized in the table below.

| Property | Value (Megestrol Acetate) | Expected Value ((2α)-Methyl Megestrol Acetate) | Reference |

| Molecular Formula | C₂₄H₃₂O₄ | C₂₅H₃₄O₄ | [1] |

| Molecular Weight | 384.51 g/mol | ~398.54 g/mol | [1] |

| Appearance | White to creamy-white crystalline powder | Expected to be a white or off-white solid | [5] |

| Melting Point | 214-219 °C | Expected to be in a similar range, subject to crystal packing | [5][6] |

| Solubility | Practically insoluble in water; soluble in acetone and chloroform; sparingly soluble in alcohol. | Expected to have similar solubility profile | [5] |

Proposed Stereoselective Synthesis

The core of the synthesis lies in controlling the regioselectivity of enolate formation. The 3-keto group of megestrol acetate has two alpha-protons, at C2 and C4. However, the C4 position is part of an α,β-unsaturated system, making the C2 protons the primary site for deprotonation. To achieve the desired α-stereochemistry, the reaction must be performed under conditions that favor the formation of the kinetic enolate, which is then trapped with a methylating agent.[9]

Synthetic Workflow Diagram

The proposed two-step process involves the formation of a kinetic lithium enolate followed by alkylation.

Sources

- 1. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Megestrol acetate | 595-33-5 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Pharmacological profile of (2alpha)-Methyl megestrol acetate

An In-depth Technical Guide to the Pharmacological Profile of Megestrol Acetate and its Metabolites

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of megestrol acetate, a synthetic progestin with a multifaceted mechanism of action. While the specific compound "(2alpha)-Methyl megestrol acetate" is not directly available as a therapeutic agent, it is structurally related to a key metabolite of megestrol acetate, namely 17α-acetoxy-2α-hydroxy-6-methylpregna-4,6-diene-3,20-dione.[1] This document will, therefore, focus on the parent compound, megestrol acetate, covering its progestogenic, glucocorticoid, and anti-androgenic activities, its complex mechanism as an appetite stimulant, and its application as an antineoplastic agent. We will delve into its pharmacokinetic and pharmacodynamic properties, supported by experimental data and protocols, to provide a holistic view for researchers and drug development professionals.

Introduction

Megestrol acetate (MGA) is a synthetic derivative of the steroid hormone progesterone, first synthesized in 1959.[2] It is a potent, orally active progestin initially developed for use in oral contraceptives.[2] Over the decades, its clinical applications have evolved significantly. Today, it is primarily indicated for the treatment of anorexia, cachexia, or unexplained, significant weight loss in patients with Acquired Immunodeficiency Syndrome (AIDS).[3][4] It also serves as a palliative, second or third-line therapeutic agent for advanced breast and endometrial cancer.[2][4]

The pharmacological activity of megestrol acetate is not limited to its potent progestogenic effects. It exhibits a complex profile, interacting with multiple steroid hormone receptors, which underpins its diverse therapeutic applications and its side-effect profile. This guide will explore these interactions in detail, elucidating the causal relationships between its molecular actions and clinical outcomes.

Physicochemical Properties

Megestrol acetate is a white to creamy-white, crystalline solid.[5] It is characterized by its lipophilic nature, with very low solubility in water but higher solubility in plasma and organic solvents like acetone.[3][5]

| Property | Value | Source |

| Chemical Name | 17-Hydroxy-6-methylpregna-4,6-diene-3,20-dione acetate | [3] |

| Molecular Formula | C₂₄H₃₂O₄ | [3][5] |

| Molecular Weight | 384.52 g/mol | [3] |

| Solubility (37°C) | Water: 2 µg/mL; Plasma: 24 µg/mL | [3] |

| Melting Point | 213–219°C | [5] |

Mechanism of Action & Pharmacodynamics

Megestrol acetate's clinical effects are a result of its activity at several nuclear hormone receptors. Its profile is dominated by strong progestogenic and notable glucocorticoid activity.

Progestogenic and Antigonadotropic Activity

As a potent progestin, megestrol acetate is a strong agonist of the progesterone receptor (PR), with a higher affinity for the PR than progesterone itself.[2][4] This interaction is central to its antineoplastic effect in hormone-sensitive cancers like endometrial and breast cancer, where it can exert a direct cytotoxic effect and counteract the proliferative stimuli of estrogens.[5][6]

Activation of the PR in the pituitary gland leads to a potent negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis. This suppresses the secretion of luteinizing hormone (LH), thereby reducing the production of gonadal steroids, including estrogens and androgens.[2][5][6] This antigonadotropic effect is fundamental to its use in treating hormone-dependent cancers.[2]

Caption: Antigonadotropic effect of Megestrol Acetate via the HPG axis.

Glucocorticoid Activity

Megestrol acetate is also a significant agonist at the glucocorticoid receptor (GR).[4] It has been found to possess approximately 30% of the binding affinity of dexamethasone for the GR.[2] This activity is clinically relevant and is responsible for several of its major side effects. Chronic use can lead to symptoms of Cushing's syndrome, new-onset or exacerbation of diabetes mellitus, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[1][3] This suppression can result in adrenal insufficiency, particularly when the drug is withdrawn or during times of physiological stress.[3] Therefore, careful monitoring is required for patients on long-term therapy.[3]

Androgenic and Anti-Androgenic Profile

The compound exhibits a dualistic relationship with the androgen receptor (AR). It is a weak partial agonist of the AR.[2] However, in clinical practice, its potent antigonadotropic effects, which suppress testosterone production, and potential inhibition of enzymes like 5-alpha-reductase, result in a net anti-androgenic effect.[5][6] This contributes to its efficacy in treating prostate cancer.[5] Despite this, virilizing side effects have not been observed even at very high doses.[2]

Appetite Stimulation

The precise mechanism for megestrol acetate's appetite-stimulating and anti-cachectic effects is not fully understood but is believed to be multifactorial.[3][5] Evidence suggests it may involve:

-

Stimulation of Neuropeptide Y (NPY): NPY is a potent appetite stimulant in the hypothalamus.[2]

-

Inhibition of Pro-inflammatory Cytokines: Cachexia is often associated with elevated levels of cytokines like TNF-α, IL-1, and IL-6, which promote muscle wasting and anorexia. Megestrol acetate has been shown to inhibit the secretion of these cytokines.[2]

-

Anabolic Effects: The drug may also have anabolic properties, potentially mediated by an increase in insulin-like growth factor 1 (IGF-1).[2]

Caption: Proposed mechanisms for the appetite-stimulating effects of MGA.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of megestrol acetate can be variable among individuals.

Absorption and Bioavailability

Megestrol acetate is well-absorbed orally, with an approximate bioavailability of 100%.[2] Peak plasma concentrations (Tmax) are typically reached within 1 to 3 hours for tablets and around 5 hours for the oral suspension.[3][4] Micronized formulations have been shown to improve absorption compared to conventional tablets.[2]

Distribution

Following absorption, megestrol acetate is extensively bound to plasma proteins, primarily albumin (~82%).[2] It does not bind significantly to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG).[2]

Metabolism

The drug is extensively metabolized in the liver.[1] The primary metabolic pathways involve hydroxylation and conjugation. Key metabolites are formed through hydroxylation at the 2α- and 6-methyl positions, followed by glucuronide conjugation.[5][6] The resulting metabolites, including 17α-acetoxy-2α-hydroxy-6-methylpregna-4,6-diene-3,20-dione, are then excreted.[1]

Excretion

The primary route of elimination is through the kidneys, with 57% to 78% of an administered dose excreted in the urine.[2][3] Fecal excretion accounts for another 8% to 30%.[2][3] The elimination half-life is variable, with a mean of approximately 34 hours.[2]

| Parameter | Value | Source |

| Bioavailability | ~100% (Oral) | [2] |

| Tmax (Peak Time) | 1-3 hours (tablets); ~5 hours (suspension) | [3][4] |

| Protein Binding | ~82% (Albumin) | [2] |

| Metabolism | Hepatic (Hydroxylation, Conjugation) | [1][5] |

| Elimination Half-Life | 13-105 hours (Mean: 34 hours) | [2] |

| Excretion | Urine (57-78%), Feces (8-30%) | [2][3] |

Clinical Efficacy in Cachexia

The efficacy of megestrol acetate oral suspension for treating AIDS-related cachexia has been established in randomized, double-blind, placebo-controlled trials.[3] A notable study demonstrated that patients treated with 800 mg/day experienced a statistically significant greater incidence of gaining five or more pounds (64% of patients) compared to the placebo group (24%).[3] This weight gain was associated with an increase in non-water body weight and improved appetite.[3]

Safety Profile and Adverse Effects

The adverse effect profile of megestrol acetate is directly linked to its pharmacodynamic activities.

-

Endocrine Effects: Due to its glucocorticoid activity, long-term use can cause adrenal suppression, Cushing's syndrome, and hyperglycemia.[1][3]

-

Thromboembolic Events: An increased risk of thromboembolic events, such as thrombophlebitis and pulmonary embolism, has been reported.

-

Hormonal Effects: Common side effects include impotence, decreased libido, and breakthrough menstrual bleeding.[7]

-

Contraindications: Megestrol acetate is contraindicated during pregnancy (FDA Pregnancy Category X) due to the potential for fetal harm.[4]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of megestrol acetate for the progesterone (PR), glucocorticoid (GR), and androgen (AR) receptors.

Methodology:

-

Receptor Preparation: Prepare cell lysates or purified receptor proteins from a source expressing the target receptor (e.g., MCF-7 cells for PR, HEK293 cells transfected with GR or AR).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with additives like EDTA, DTT, and molybdate to stabilize receptors).

-

Competitive Binding: In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]promegestone for PR, [³H]dexamethasone for GR, [³H]R1881 for AR) with the receptor preparation.

-

Test Compound Addition: Add increasing concentrations of unlabeled megestrol acetate (the competitor) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate bound from free radioligand using a method like filtration over glass fiber filters or charcoal-dextran adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of megestrol acetate. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of megestrol acetate that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of an oral formulation of megestrol acetate.

Methodology:

-

Study Design: Conduct a single-dose, two-period, crossover study with a sufficient washout period (e.g., 14 days) between doses.

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers who have provided informed consent. Screen for inclusion/exclusion criteria.

-

Dosing: Administer a single oral dose of megestrol acetate (e.g., 160 mg tablet) to subjects after an overnight fast.

-

Blood Sampling: Collect serial blood samples (e.g., into K₂EDTA tubes) at pre-dose (0 hr) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96 hours).

-

Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalytical Method: Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to quantify megestrol acetate concentrations in plasma.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data for each subject:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC₀-inf: AUC extrapolated to infinity.

-

t½: Elimination half-life.

-

Caption: Workflow for a typical clinical pharmacokinetic study.

Conclusion

Megestrol acetate possesses a rich and complex pharmacological profile that extends far beyond its progestogenic origins. Its interactions with the progesterone, glucocorticoid, and androgen receptors provide the basis for its use as an antineoplastic agent, while its influence on central appetite pathways and peripheral cytokine production makes it a valuable therapy for cachexia. Understanding this multifaceted profile, including its metabolism to hydroxylated forms such as the 2α-hydroxy metabolite, is critical for optimizing its therapeutic use and managing its significant side effects, particularly those related to its potent glucocorticoid activity. Further research into the precise molecular mechanisms of its anti-cachectic effects could pave the way for the development of more targeted and safer appetite stimulants.

References

-

Drugs.com. (n.d.). Megestrol: Package Insert / Prescribing Information. Retrieved from [Link]

-

Patel, R. & Tahir, H. (2023). Megestrol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Apotex Inc. (2020). PRODUCT MONOGRAPH MEGESTROL Megestrol Acetate Tablets USP 40 mg and 160 mg. Retrieved from [Link]

-

Wikipedia. (n.d.). Megestrol acetate. Retrieved from [Link]

-

AA Pharma Inc. (2010). PRODUCT MONOGRAPH MEGESTROL Megestrol Acetate Tablets USP 40 mg and 160 mg. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Megestrol. PubChem Compound Summary for CID 19090. Retrieved from [Link]

-

RxList. (n.d.). Megace (Megestrol Acetate): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

Sources

- 1. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Megace (Megestrol Acetate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

(2alpha)-Methyl Megestrol Acetate: A Technical Guide to Receptor Binding Affinity

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

Therefore, this document serves as an in-depth, technical guide that builds upon the robust foundation of knowledge surrounding the parent compound, megestrol acetate. By thoroughly examining the receptor binding profile of megestrol acetate and integrating established principles of steroid structure-activity relationships (SAR), we can construct a scientifically rigorous and predictive framework for understanding how the addition of a 2-alpha-methyl group may modulate its biological activity. This guide is designed to be a valuable resource for researchers embarking on the synthesis, characterization, and potential therapeutic application of this novel compound.

Megestrol Acetate: A Foundation of Progestogenic and Multi-receptor Activity

Megestrol acetate is a synthetic derivative of progesterone, first synthesized in the 1960s.[1][2] It is a potent oral progestin with established use in the treatment of breast and endometrial cancers and as an appetite stimulant in cachexia associated with cancer and AIDS.[3][4] Its therapeutic effects are primarily mediated through its interaction with nuclear hormone receptors, leading to the modulation of gene expression.[5]

Megestrol acetate's mechanism of action is not limited to its progestogenic effects; it exhibits a complex pharmacology with significant binding to multiple steroid receptors.[6][7]

Key Receptor Interactions of Megestrol Acetate:

-

Progesterone Receptor (PR): As a progestin, megestrol acetate is a potent agonist of the progesterone receptor, with a higher affinity than progesterone itself.[6] This interaction is central to its effects on the reproductive system and its use in hormone-sensitive cancers.[4]

-

Glucocorticoid Receptor (GR): Megestrol acetate demonstrates considerable binding affinity for the glucocorticoid receptor.[6][8] One study reported its relative binding affinity to be 46% of that of dexamethasone, a potent glucocorticoid.[8] This interaction is thought to contribute to some of its metabolic effects and side effects.[6]

-

Androgen Receptor (AR): Megestrol acetate is a weak partial agonist of the androgen receptor.[9] Its binding affinity is reported to be approximately 5% of the potent androgen metribolone.[9] Despite this, in clinical practice at therapeutic doses, it often exhibits anti-androgenic effects.[4][9]

The following table summarizes the known receptor binding profile of megestrol acetate, which serves as our baseline for considering the effects of 2-alpha-methylation.

| Receptor Family | Specific Receptor | Reported Relative Binding Affinity of Megestrol Acetate | Primary Effect |

| Progestogen | Progesterone Receptor (PR) | Higher than progesterone | Agonist |

| Glucocorticoid | Glucocorticoid Receptor (GR) | ~46% of dexamethasone[8] | Agonist |

| Androgen | Androgen Receptor (AR) | ~5% of metribolone[9] | Weak Partial Agonist / Functional Antagonist |

The Impact of 2-alpha-Methylation: A Structure-Activity Relationship (SAR) Perspective

The introduction of a methyl group at the 2-alpha position of the steroid A-ring is a common strategy in medicinal chemistry to modulate the potency, selectivity, and metabolic stability of steroidal compounds. While direct data for (2alpha)-Methyl megestrol acetate is unavailable, we can infer potential changes in receptor binding based on established SAR principles.

The addition of a methyl group can influence receptor binding through several mechanisms:

-

Steric Effects: The methyl group adds bulk to the A-ring of the steroid. This can either enhance or hinder the fit of the ligand into the binding pocket of a specific receptor. The precise effect depends on the topography of the ligand-binding domain.

-

Hydrophobicity: The methyl group increases the lipophilicity of the molecule.[10] This can lead to stronger hydrophobic interactions with nonpolar residues within the ligand-binding pocket, potentially increasing binding affinity.

-

Conformational Changes: The presence of the 2-alpha-methyl group can alter the conformation of the A-ring and, consequently, the overall shape of the steroid. This can lead to a more favorable or less favorable orientation for binding to a particular receptor.

-

Metabolic Stability: Methylation can block sites of metabolic oxidation.[11] For instance, megestrol acetate is known to be hydroxylated at the C2α position during metabolism.[9] The presence of a methyl group at this position would prevent this metabolic pathway, likely increasing the compound's half-life and duration of action.

Hypothesized Effects of 2-alpha-Methylation on Megestrol Acetate's Receptor Binding Profile:

-

Progesterone Receptor: It is plausible that 2-alpha-methylation could either maintain or enhance the high affinity of megestrol acetate for the progesterone receptor, depending on the steric tolerance of the PR ligand-binding pocket.

-

Glucocorticoid Receptor: The impact on GR binding is difficult to predict without experimental data. The added bulk of the methyl group could potentially decrease affinity if the GR binding pocket is more constrained in this region compared to the PR.

-

Androgen Receptor: Given the already low affinity of megestrol acetate for the AR, the 2-alpha-methyl modification could further decrease binding or have a negligible effect.

The following diagram illustrates the conceptual framework for evaluating the impact of 2-alpha-methylation.

Caption: Conceptual workflow for predicting the effects of 2-alpha-methylation.

Experimental Protocols for Determining Receptor Binding Affinity

To empirically determine the receptor binding affinity of this compound, a series of well-established in vitro assays are required. The gold standard for quantifying the interaction between a ligand and its receptor is the competitive radioligand binding assay.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand of known high affinity and specificity for a particular receptor. By incubating a fixed concentration of the radioligand and receptor with increasing concentrations of the test compound, a competition curve can be generated. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.

The following diagram outlines the general workflow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

The following provides a detailed, step-by-step protocol for a competitive radioligand binding assay, which can be adapted for the progesterone, glucocorticoid, and androgen receptors.

Materials:

-

Receptor Source:

-

Progesterone Receptor: Cytosol from T47D human breast cancer cells or recombinant human PR.

-

Glucocorticoid Receptor: Cytosol from human mononuclear leukocytes or recombinant human GR.

-

Androgen Receptor: Cytosol from rat prostate or LNCaP human prostate cancer cells, or recombinant human AR.

-

-

Radioligands:

-

PR: [³H]-Promegestone (R5020)

-

GR: [³H]-Dexamethasone

-

AR: [³H]-Mibolerone or [³H]-R1881

-

-

Unlabeled Competitors:

-

Test Compound: this compound

-

Reference Compounds: Progesterone, Dexamethasone, Dihydrotestosterone (DHT)

-

-

Buffers and Reagents:

-

Binding Buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Wash Buffer (ice-cold)

-

Scintillation Cocktail

-

-

Equipment:

-

Microcentrifuge

-

Scintillation counter

-

Glass fiber filters

-

Filtration apparatus

-

Protocol:

-

Receptor Preparation:

-

Homogenize the cell or tissue source in ice-cold binding buffer.

-

Centrifuge the homogenate at high speed to obtain the cytosol (supernatant) containing the soluble receptors.

-

Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled test compound (this compound) and reference compounds.

-

In a series of microcentrifuge tubes, add the following in order:

-

Binding buffer

-

A fixed concentration of the appropriate radioligand (typically at or below its Kd).

-

Increasing concentrations of the unlabeled test compound or reference compound.

-

A fixed amount of the receptor-containing cytosol.

-

-

Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of the appropriate unlabeled reference compound).

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the free radioligand will pass through.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

-

Data Interpretation and Presentation

The results of the binding assays should be presented in a clear and concise manner to allow for easy comparison of the binding affinities of this compound across the different receptors.

Example Data Table:

| Compound | Receptor | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%)* |

| This compound | PR | Experimental Value | Calculated Value | Calculated Value |

| Progesterone | PR | Experimental Value | Calculated Value | 100 |

| This compound | GR | Experimental Value | Calculated Value | Calculated Value |

| Dexamethasone | GR | Experimental Value | Calculated Value | 100 |

| This compound | AR | Experimental Value | Calculated Value | Calculated Value |

| Dihydrotestosterone (DHT) | AR | Experimental Value | Calculated Value | 100 |

*Relative Binding Affinity (%) = (Ki of Reference Compound / Ki of Test Compound) x 100

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for approaching the characterization of the receptor binding affinity of this compound. By leveraging the extensive knowledge of the parent compound, megestrol acetate, and applying fundamental principles of structure-activity relationships, we have established a strong rationale for the experimental investigation of this novel derivative.

The detailed protocols for competitive radioligand binding assays provide a clear path forward for researchers to empirically determine the binding profile of this compound for the progesterone, glucocorticoid, and androgen receptors. The resulting data will be crucial for elucidating its potential therapeutic applications and for guiding further drug development efforts. Future studies should also include functional assays to determine whether this compound acts as an agonist, antagonist, or partial agonist at each of these receptors, thereby providing a complete picture of its pharmacological activity.

References

- Kontula, K., et al. (1983). Binding of progestins to the glucocorticoid receptor.

-

National Center for Biotechnology Information. (2023). Megestrol. In StatPearls. Retrieved from [Link]

- Gelin, M., et al. (2022). How Protein Methylation Regulates Steroid Receptor Function. Endocrine Reviews, 43(1), 123-164.

-

ResearchGate. (n.d.). Chemical structure of megestrol acetate. Retrieved from [Link]

- Pistiner, T. L., et al. (2007). Differences in the glucocorticoid to progesterone receptor selectivity of inhaled...

-

Wikipedia. (n.d.). Megestrol acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Megestrol Acetate. In PubChem. Retrieved from [Link]

- Gelin, M., et al. (2022). How Protein Methylation Regulates Steroid Receptor Function. Endocrine Reviews, 43(1), 123-164.

- Grimm, S. L., et al. (2023). A molecular toolbox to study progesterone receptor signaling. bioRxiv.

-

National Center for Biotechnology Information. (n.d.). Megestrol. In PubChem. Retrieved from [Link]

- AA Pharma Inc. (2021). Megestrol Acetate Tablets USP 40 mg and 160 mg Product Monograph.

-

INDIGO Biosciences. (n.d.). Human PGR Reporter Assay Kit. Retrieved from [Link]

- Al-Daghri, N. M., et al. (2018). Epigenetic regulation of the expression of genes involved in steroid hormone biosynthesis and action. Journal of Steroid Biochemistry and Molecular Biology, 179, 40-51.

- Attardi, B. J., et al. (2007). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins. American Journal of Obstetrics and Gynecology, 197(6), 597.e1-597.e7.

- Pistiner, T. L., et al. (2007). Differences in the glucocorticoid to progesterone receptor selectivity of inhaled glucocorticoids.

- House, L., et al. (2018). Metabolism of megestrol acetate in vitro and the role of oxidative metabolites. Xenobiotica, 48(10), 973-983.

- Wen, D., et al. (2021). Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor. Cancer Chemotherapy and Pharmacology, 88(5), 825-834.

- Hardy, D. O., et al. (2009). Progesterone Acts via the Nuclear Glucocorticoid Receptor to Suppress IL-1β-Induced COX-2 Expression in Human Term Myometrial Cells. PLoS ONE, 4(11), e7942.

- CeeTox. (n.d.). AR Binding Assay Fact Sheet.

-

Wikipedia. (n.d.). Insulin. Retrieved from [Link]

- Weikum, E. R., et al. (2017). Allosteric Modulators of Steroid Hormone Receptors: Structural Dynamics and Gene Regulation. Chemical Reviews, 117(21), 13437-13484.

-

Oncohema Key. (n.d.). Megestrol Acetate 40mg Tablet: Clinical Profile and Applications. Retrieved from [Link]

- O'Reilly, M. (2024). Encoded synthesis and evolution of clinically approved 2'-modified ribonucleic acids. Apollo - University of Cambridge Repository.

- EBSCO. (n.d.). Progesterone receptor assay. In Research Starters.

- Eurofins. (n.d.). AR Human Androgen NHR Binding Agonist Radioligand LeadHunter Assay.

- Lin, V. C., et al. (2000). Glucocorticoid and Mineralocorticoid Cross-Talk with Progesterone Receptor to Induce Focal Adhesion and Growth Inhibition in Breast Cancer Cells. Molecular Endocrinology, 14(6), 831-845.

- Madauss, K. P., et al. (2004). X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids. Journal of Biological Chemistry, 279(51), 53471-53477.

-

Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Retrieved from [Link]

- DigitalCommons@TMC. (2023).

- Brooks, A. D., et al. (2014). Targeting the Androgen Receptor with Steroid Conjugates. Journal of Medicinal Chemistry, 57(13), 5585-5597.

- Moore, M. R., et al. (1990). The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor. Journal of Steroid Biochemistry, 36(5), 383-388.

Sources

- 1. How Protein Methylation Regulates Steroid Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. aapharma.ca [aapharma.ca]

- 8. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 10. How Protein Methylation Regulates Steroid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(2alpha)-Methyl megestrol acetate effects on steroid hormone receptors

An In-Depth Technical Guide to the Steroid Hormone Receptor Effects of Megestrol Acetate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the interaction between megestrol acetate, a synthetic progestin, and various steroid hormone receptors. While direct experimental data on the specific analog, (2alpha)-Methyl megestrol acetate, is not available in published literature, this document establishes a robust scientific framework for predicting its pharmacological profile. By examining the well-documented effects of the parent compound, megestrol acetate, on the Progesterone (PR), Androgen (AR), and Glucocorticoid (GR) receptors, and integrating principles of steroid structure-activity relationships (SAR), we can hypothesize the impact of 2α-methylation. This guide details the established receptor binding affinities and functional activities of megestrol acetate, outlines the potential modulatory effects of 2α-methylation, and provides detailed, field-proven experimental protocols for the empirical validation of these hypotheses.

Introduction: The Pharmacology of Megestrol Acetate

Megestrol acetate (MGA) is a synthetic derivative of progesterone first developed in the late 1950s.[1] It is a potent oral progestin primarily known for its use in the treatment of breast and endometrial cancers and as an appetite stimulant for cachexia associated with cancer and AIDS.[2][3] Its therapeutic effects are mediated through its interactions with multiple steroid hormone receptors, leading to a complex pharmacological profile.[4]

The core structure of MGA is a pregnane-type steroid, which allows it to bind to a range of nuclear receptors.[5] Its primary mechanism of action involves binding to and activating the progesterone receptor, which triggers downstream antigonadotropic effects, suppressing the production of estrogens and androgens.[1][2] However, its "off-target" activities, particularly at the androgen and glucocorticoid receptors, are clinically significant and form the basis for understanding the potential effects of structural modifications like 2α-methylation.

Molecular Interactions of Megestrol Acetate with Steroid Receptors

The activity of megestrol acetate is not confined to a single receptor but spans a spectrum of steroid hormone receptors, each with varying degrees of affinity and functional consequence.

Progesterone Receptor (PR) Agonism

As a progestin, MGA's primary target is the progesterone receptor, where it functions as a potent agonist.[6] This interaction is responsible for its antineoplastic effects in hormone-sensitive cancers like endometrial carcinoma.[7] By activating the PR, MGA mimics the effects of progesterone, leading to the suppression of the hypothalamic-pituitary-gonadal axis and a reduction in the secretion of luteinizing hormone (LH).[1] This, in turn, decreases the production of estrogen, which is a key driver of growth in certain tumors.[4]

Androgen Receptor (AR) Interaction

Megestrol acetate exhibits a complex relationship with the androgen receptor. It has been reported to be a weak partial agonist of the AR, binding with approximately 5% of the affinity of the potent androgen metribolone.[1] However, in clinical practice at therapeutic doses, it functions as an antiandrogen.[1] This is achieved through two primary mechanisms:

-

Competitive Inhibition: It competes with testosterone and dihydrotestosterone (DHT) for binding to the AR, blocking the action of these more potent endogenous androgens.[8]

-

Suppression of Testosterone Production: Its progestational activity suppresses LH release, leading to reduced testicular androgen synthesis.[8]

This dual action makes it effective in the hormonal therapy of prostate cancer.[9]

Glucocorticoid Receptor (GR) Agonism

A clinically significant aspect of MGA's pharmacology is its activity at the glucocorticoid receptor. It binds to the GR with considerable affinity, reported to be as high as 30-46% of that of dexamethasone, a potent synthetic glucocorticoid.[1][5] This agonist activity is believed to contribute to its appetite-stimulating effects but is also responsible for a range of glucocorticoid-related side effects.[10] Chronic use of MGA has been associated with new-onset or exacerbated diabetes, Cushing's syndrome, and adrenal insufficiency upon withdrawal, underscoring the potency of its GR-mediated actions.[3]

The classical signaling pathway for these receptors involves ligand binding, dissociation from chaperone proteins, dimerization, nuclear translocation, and binding to hormone response elements (HREs) on DNA to regulate gene transcription.[11]

Caption: General steroid hormone receptor signaling pathway for MGA.

Hypothesized Effects of 2α-Methylation on Receptor Interaction

While no direct data exists for this compound, we can infer its potential properties based on established structure-activity relationships for steroids. The introduction of a small alkyl group, such as a methyl group, on the steroid's A-ring can have significant effects on receptor binding and activity by altering the molecule's shape and electronic properties.

-

Steric Influence: A 2α-methyl group introduces steric bulk near the "front" face of the steroid. This can either enhance or hinder binding depending on the specific topology of the receptor's ligand-binding pocket (LBP). If the LBP has a corresponding pocket, binding affinity could be increased. Conversely, if it creates a steric clash, affinity will be reduced.

-

Conformational Rigidity: Methylation can restrict the conformational flexibility of the A-ring. This "pre-organization" of the ligand into a more receptor-favorable conformation can increase binding affinity.

-

Altered Metabolism: The methyl group can block metabolic hydroxylation at the C2 position, potentially increasing the compound's half-life and bioavailability.

Hypotheses:

-

Progesterone Receptor: The effect is uncertain. Some modifications at C2 reduce progestational activity, while others maintain it. Empirical testing is essential.

-

Androgen Receptor: Methylation at the 2α position in other steroid series (e.g., DHT derivatives like drostanolone) often enhances androgenic/anabolic activity. Therefore, it is plausible that 2α-methylation could shift the activity of MGA from a functional antagonist to a more pronounced partial agonist or even a full agonist at the AR.

-

Glucocorticoid Receptor: The GR ligand-binding pocket is relatively accommodating. However, the addition of a methyl group could subtly alter the fit, potentially decreasing GR affinity and agonist activity. This could be therapeutically advantageous, potentially separating the desired progestational effects from the undesirable glucocorticoid side effects.

The following table summarizes the known receptor binding profile of MGA and the hypothesized profile of its 2α-methylated analog.

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |

| Megestrol Acetate | Potent Agonist | Weak Partial Agonist / Functional Antagonist | Agonist |

| (2alpha)-Methyl MGA (Hypothesized) | Agonist (Potency to be determined) | Increased Agonist Activity | Potentially Reduced Agonist Activity |

Experimental Workflows for Characterization

To validate these hypotheses and fully characterize the pharmacological profile of this compound, a series of in-vitro assays are required. These protocols provide a self-validating system to determine receptor binding affinity and functional transcriptional activity.

Workflow Overview

Caption: Experimental workflow for receptor characterization.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Objective: To quantify the binding affinity of (2alpha)-Methyl MGA for PR, AR, and GR.

Materials:

-

Receptor Source: Commercially available purified human PR, AR, and GR ligand-binding domains, or cell membrane preparations from cells overexpressing the full-length receptors.

-

Radioligands: [³H]-Promegestone (R5020) for PR, [³H]-Metribolone (R1881) for AR, [³H]-Dexamethasone for GR.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Test Compounds: Megestrol Acetate (control), (2alpha)-Methyl MGA.

-

96-well plates, Filter mats (e.g., GF/C), Scintillation fluid, MicroBeta counter.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + excess unlabeled ligand), and competitive binding (radioligand + receptor + serial dilutions of test compound).

-

Reagent Addition: Add 150 µL of the receptor preparation, 50 µL of the test compound dilution (or buffer/unlabeled ligand for controls), and 50 µL of the radioligand solution to each well. The final concentration of the radioligand should be at or near its Kd for the receptor.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked filter mat. This separates the bound radioligand-receptor complex from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[12]

-

Drying & Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[13]

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Protocol: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit receptor-mediated gene transcription.

Objective: To determine if (2alpha)-Methyl MGA acts as an agonist or antagonist at PR, AR, and GR and to quantify its potency (EC50) and efficacy (Emax).

Materials:

-

Cell Line: A human cell line that does not endogenously express the receptors of interest (e.g., HEK293 or HeLa).

-

Expression Plasmids: Plasmids encoding the full-length human PR, AR, or GR.

-

Reporter Plasmid: A plasmid containing a luciferase gene driven by a promoter with multiple copies of the appropriate hormone response element (PRE, ARE, or GRE).

-

Control Plasmid: A plasmid with a constitutively expressed reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.

-

Transfection Reagent, Cell culture medium, Lysis buffer, Luciferase assay substrates.

Step-by-Step Methodology:

-

Transfection: Co-transfect the host cells with the receptor expression plasmid, the hormone-responsive reporter plasmid, and the normalization control plasmid. Plate the transfected cells into 96-well plates and allow them to recover.

-

Compound Treatment (Agonist Mode): Replace the medium with medium containing serial dilutions of the test compound (or a known agonist as a positive control). Incubate for 18-24 hours.

-

Compound Treatment (Antagonist Mode): Replace the medium with medium containing a fixed, sub-maximal concentration of a known agonist (e.g., progesterone for PR) plus serial dilutions of the test compound. Incubate for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

-

Luciferase Measurement: Measure the firefly luciferase activity (from the reporter plasmid) and the control reporter (e.g., Renilla) activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis:

-

Normalize the firefly luciferase signal to the control reporter signal for each well.

-

For Agonist Mode: Plot the normalized luciferase activity against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy) relative to the positive control.

-

For Antagonist Mode: Plot the normalized luciferase activity against the log concentration of the test compound. Fit the data to determine the IC50, which represents the concentration that inhibits 50% of the agonist response.

-

Conclusion

Megestrol acetate possesses a complex pharmacological profile defined by potent PR agonism, functional AR antagonism, and significant GR agonist activity. Based on established principles of steroid structure-activity relationships, the novel analog this compound is hypothesized to retain PR agonism while potentially exhibiting enhanced AR agonism and reduced GR activity. Such a profile could have significant therapeutic implications, potentially offering improved selectivity. The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical determination of the complete steroid hormone receptor profile of this and other novel MGA analogs, enabling informed decisions in drug development and research.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19090, Megestrol. [Link]

-

Wikipedia. Megestrol acetate. [Link]

-

Ben-Aharon, I., et al. (2012). Megestrol acetate as a biomodulator. PubMed. [Link]

-

Pharmacology of Megestrol Acetate; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

-

Audebert, M., et al. (2022). How Protein Methylation Regulates Steroid Receptor Function. PubMed Central. [Link]

-

Fehring, R.J. (2023). Megestrol. StatPearls - NCBI Bookshelf. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Megestrol Acetate? [Link]

-

Drugs.com. (2023). Megestrol: Package Insert / Prescribing Information. [Link]

-

McKenna, N. J., et al. (1999). Steroid receptor induction of gene transcription: A two-step model. PubMed Central. [Link]

-

Nie, D., et al. (2021). Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor. Cancer Chemotherapy and Pharmacology. [Link]

-

An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

-

Moore, N. L., et al. (2021). Evaluating steroid hormone receptor interactions using the live-cell NanoBRET proximity assay. Science Signaling. [Link]

-

Berruti, A., et al. (2023). Feasibility and Activity of Megestrol Acetate in Addition to Etoposide, Doxorubicin, Cisplatin, and Mitotane as First-Line Therapy in Patients with Metastatic/Unresectable Adrenocortical Carcinoma with Low Performance Status. MDPI. [Link]

-

Satake, N., et al. (2022). Rapidity and Precision of Steroid Hormone Measurement. MDPI. [Link]

-

Ji, H., et al. (2020). Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette. Frontiers in Endocrinology. [Link]

-

Kontula, K., et al. (1983). Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. PubMed. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

-

McLeod, D. G. (1993). Antiandrogenic drugs. Cancer. [Link]

-

Apotex Inc. (2020). PRODUCT MONOGRAPH MEGESTROL Megestrol Acetate Tablets USP 40 mg and 160 mg. [Link]

Sources

- 1. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 2. Megestrol acetate as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Antiandrogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]

- 11. How Protein Methylation Regulates Steroid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Physicochemical Properties of (2alpha)-Methyl Megestrol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Steroidal Drug Development

Megestrol acetate, a synthetic progestin, has long been a cornerstone in the treatment of hormone-responsive cancers and as an appetite stimulant.[1] Its clinical efficacy is intrinsically linked to its specific three-dimensional structure. The introduction of a methyl group at the 2-alpha position of the steroid nucleus, creating (2alpha)-Methyl megestrol acetate, results in a distinct chemical entity with potentially altered physicochemical properties. While often considered an impurity in the synthesis of megestrol acetate, understanding the characteristics of this stereoisomer is paramount for ensuring the purity, stability, and ultimately, the safety and efficacy of the final drug product.

This guide will first lay a comprehensive foundation by detailing the known physicochemical properties of megestrol acetate. Subsequently, it will delve into the anticipated effects of the 2-alpha methyl group on these properties, providing a theoretical yet scientifically grounded perspective. Finally, detailed analytical protocols will be presented to enable the empirical determination of these properties and to facilitate the separation and characterization of this compound from its parent compound.

Chemical Identity and Structural Elucidation

The fundamental difference between megestrol acetate and this compound lies in the presence of a methyl group at the C2 position of the A-ring of the steroid nucleus, with a specific stereochemical orientation (alpha).

Caption: Chemical structures of Megestrol Acetate and its 2-alpha-methyl derivative.

(Note: A placeholder is used for the image of this compound as a publicly available, high-quality image was not found in the initial searches. In a real-world scenario, this would be generated using chemical drawing software.)

Physicochemical Properties of Megestrol Acetate: The Baseline

A thorough understanding of the physicochemical properties of the parent compound, megestrol acetate, is essential for predicting the impact of structural modifications.

Table 1: Physicochemical Properties of Megestrol Acetate

| Property | Value | Source |

| Molecular Formula | C24H32O4 | |

| Molecular Weight | 384.51 g/mol | |

| Melting Point | 213 - 219 °C | Product Monograph[2] |

| Solubility | Insoluble in water; sparingly soluble in alcohol; slightly soluble in ether and fixed oils; soluble in acetone; very soluble in chloroform. | Product Monograph[2] |

| pKa | Data not available | |

| LogP | 3.96 (predicted) |

The Impact of 2-alpha Methylation: An Expert Analysis

The introduction of a methyl group at the 2-alpha position is expected to subtly but significantly alter the physicochemical properties of the megestrol acetate molecule.

Predicted Effects on Key Physicochemical Parameters

-

Melting Point: The addition of a methyl group can disrupt the crystal lattice packing of the molecule. This disruption may lead to a lower melting point for this compound compared to the parent compound. However, the specific stereochemistry and potential for different polymorphic forms make empirical determination crucial.

-

Solubility: The methyl group is a non-polar, hydrophobic moiety. Its introduction is likely to decrease the already low aqueous solubility of the molecule. Conversely, the solubility in non-polar organic solvents may be slightly enhanced.

-

Lipophilicity (LogP): The addition of a methyl group will increase the overall lipophilicity of the molecule, leading to a higher LogP value compared to megestrol acetate. This can have implications for the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Chromatographic Behavior: The difference in polarity and stereochemistry between megestrol acetate and its 2-alpha-methylated counterpart is the basis for their chromatographic separation. The 2-alpha-methyl derivative is expected to have a slightly longer retention time on a reverse-phase HPLC column due to its increased hydrophobicity.

Table 2: Comparative Physicochemical Properties (Predicted for this compound)

| Property | Megestrol Acetate | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C24H32O4 | C25H34O4 | Addition of a CH2 group |

| Molecular Weight | 384.51 g/mol | 398.54 g/mol | Addition of a methyl group |

| Melting Point | 213 - 219 °C | Likely lower | Potential disruption of crystal lattice packing |

| Aqueous Solubility | Insoluble | Likely lower | Increased hydrophobicity from the methyl group |

| LogP | ~3.96 | Likely > 3.96 | Increased lipophilicity from the methyl group |

Experimental Protocols for Characterization

The following protocols are designed to provide a framework for the empirical determination of the physicochemical properties of this compound and its separation from megestrol acetate.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

Rationale: Reverse-phase HPLC is the method of choice for separating megestrol acetate from its less polar impurities, such as the 2-alpha-methyl derivative. The difference in hydrophobicity will result in different retention times, allowing for quantification.

Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting condition would be 60:40 (acetonitrile:water), with a linear gradient to 80:20 over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 288 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The peak corresponding to this compound is expected to elute after the main megestrol acetate peak. The purity can be determined by the relative peak areas.

Caption: A typical workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of this compound. The chemical shifts and coupling patterns of the protons and carbons in the vicinity of the C2 position will provide definitive proof of the methyl group's presence and its stereochemistry.

Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of CDCl₃.

-

Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The presence of a new doublet in the aliphatic region (around 1.0-1.2 ppm) corresponding to the C2-methyl group, and a multiplet for the C2-proton, would be indicative.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. A new signal in the aliphatic region (around 15-20 ppm) would correspond to the C2-methyl carbon.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the methyl group to the C2 position.

-

NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can help determine the stereochemistry of the methyl group. A spatial correlation between the C2-methyl protons and other protons on the alpha-face of the steroid would confirm the 2-alpha configuration.

-

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry provides an accurate determination of the molecular weight of the compound, confirming the addition of a methyl group to the megestrol acetate structure.

Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Analysis: The mass spectrum of this compound should show a prominent molecular ion peak ([M+H]⁺) at m/z 399.2530, corresponding to the molecular formula C25H35O4. This is 14.0157 Da higher than the [M+H]⁺ peak of megestrol acetate (m/z 385.2373).

Conclusion: A Framework for Understanding a Critical Impurity

While direct experimental data on the physicochemical properties of pure this compound remains elusive in publicly accessible literature, this guide provides a robust framework for its study. By leveraging the extensive knowledge of the parent compound, megestrol acetate, and applying fundamental principles of medicinal and steroid chemistry, we can make scientifically sound predictions about the impact of 2-alpha methylation.

The detailed analytical protocols provided herein offer a clear path for the separation, identification, and characterization of this critical impurity. For researchers and professionals in drug development and quality control, this guide serves as an essential resource for ensuring the purity and quality of megestrol acetate and for advancing our understanding of its related substances.

References

-

PubChem. Megestrol Acetate. National Center for Biotechnology Information. [Link]

-

DrugBank. Megestrol acetate. [Link]

-

PRODUCT MONOGRAPH MEGESTROL Megestrol Acetate Tablets USP 40 mg and 160 mg. (2020). [Link]

-

Pharmaffiliates. (2β)-Methyl Megestrol Acetate. [Link]

-

Gao, H., et al. (2012). [Isolation and identification of two new epimer from the mother liquid of megestrol acetate]. Zhongguo Zhong Yao Za Zhi, 37(13), 1952-1954. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of (2alpha)-Methyl Megestrol Acetate

Executive Summary

(2alpha)-Methyl megestrol acetate is a synthetic derivative of megestrol acetate, a progestin with established roles in oncology and the management of cachexia.[1] The introduction of a methyl group at the 2-alpha position of the steroidal backbone is a strategic modification intended to alter the molecule's pharmacological profile, potentially enhancing therapeutic efficacy, receptor selectivity, or metabolic stability. This guide provides a comprehensive framework for the systematic identification and validation of the therapeutic targets of this novel compound. We will proceed from a hypothesis-driven approach, centered on the known pharmacology of its parent compound, to unbiased, proteome-wide screening methods for novel target discovery. This document outlines the core scientific rationale, detailed experimental protocols, and data interpretation strategies essential for advancing this compound through the preclinical drug development pipeline.

Molecular Profile and Rationale for Development

Megestrol acetate is a potent agonist of the progesterone receptor (PR) and also exhibits significant glucocorticoid receptor (GR) activity.[2][3] Its clinical utility in treating hormone-sensitive cancers, such as breast and endometrial cancer, stems from its progestogenic and anti-estrogenic effects.[4][5] The appetite-stimulating properties are thought to be mediated, at least in part, through its GR agonism and modulation of cytokines like TNF-α and interleukins.[2]

The addition of a methyl group is a common medicinal chemistry strategy. Specifically, 2-alpha methylation can:

-

Alter Receptor Binding Affinity: The increased steric bulk can either enhance or decrease binding to the ligand-binding pockets of various nuclear receptors.[6]

-

Modify Metabolic Stability: The methyl group can block sites of oxidative metabolism, potentially increasing the compound's half-life compared to the parent molecule.[7]

Our investigation, therefore, begins with the hypothesis that this compound retains activity at the PR and GR but with a potentially altered potency and selectivity profile.

Primary Therapeutic Target Hypothesis: Steroid Hormone Receptors

The primary and most probable targets for this compound are the nuclear steroid hormone receptors, given its structural similarity to megestrol acetate. A comprehensive initial assessment must quantify its interaction with the following receptors:

-

Progesterone Receptor (PR): The principal target for its potential use in oncology and gynecology.[8]

-

Glucocorticoid Receptor (GR): A key target related to metabolic effects and appetite stimulation, but also a source of potential side effects like Cushing-like symptoms.[2][9]

-

Androgen Receptor (AR): Cross-reactivity could lead to androgenic or anti-androgenic side effects or therapeutic opportunities.

-

Mineralocorticoid Receptor (MR): Off-target binding could have implications for blood pressure and electrolyte balance.

Data Presentation: Predicted vs. Experimental Receptor Binding Profile

The initial experimental goal is to populate a comprehensive binding affinity table. This allows for a direct comparison with the known profile of the parent compound, megestrol acetate, and the endogenous ligands.

| Compound | PR (Ki, nM) | GR (Ki, nM) | AR (Ki, nM) | MR (Ki, nM) |

| Progesterone | ~1 | >1000 | >1000 | ~200 |

| Dexamethasone | >1000 | ~5 | >1000 | >1000 |

| Megestrol Acetate | ~5-10 | ~20-50 | ~100-200 | >1000 |

| (2alpha)-Methyl MA | TBD | TBD | TBD | TBD |

| Table 1: Comparative binding affinities of steroid hormones and megestrol acetate to nuclear receptors. The values for this compound are to be determined (TBD) experimentally. |

Signaling Pathway Visualization

The classical mechanism of action for these targets involves ligand-dependent activation of nuclear receptors, which then act as transcription factors.[10]

Caption: Classical steroid receptor signaling pathway for this compound.

Experimental Protocols for Primary Target Validation

To validate the primary target hypothesis, a tiered approach of binding and functional assays is required.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[11]

Objective: To determine the IC50 and calculate the Ki of this compound for PR, GR, AR, and MR.

Methodology:

-

Receptor Preparation: Utilize commercially available membrane preparations or whole cells expressing high levels of the human receptor of interest (e.g., from HEK293 or Sf9 cells).

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Promegestone for PR, [³H]-Dexamethasone for GR), and a range of concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).[12][13]

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C, depending on the receptor).

-

Separation: Rapidly separate bound from unbound radioligand via vacuum filtration through a glass fiber filtermat. The receptors and bound radioligand are retained on the filter.[14]

-

Detection: Dry the filtermat, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Dual-Luciferase Reporter Gene Assay

This assay measures the functional consequence of receptor binding—whether the compound acts as an agonist or an antagonist.[15]

Objective: To quantify the agonist or antagonist activity of this compound at PR, GR, and AR.

Methodology:

-

Cell Culture & Transfection: Seed a suitable cell line (e.g., HEK293T) in 96-well plates. Co-transfect the cells with three plasmids:

-

An expression vector for the full-length human receptor (e.g., pCMV-hPR-B).

-

A reporter vector containing a hormone-responsive promoter driving a firefly luciferase gene (e.g., pGL4.36[luc2P/MMTV/Hygro]).[16]

-

A control vector with a constitutively active promoter driving a Renilla luciferase gene (e.g., pRL-SV40) for normalization.[17]

-

-

Compound Treatment: After 24 hours, replace the medium with a medium containing serial dilutions of this compound.

-

Agonist Mode: Treat cells with the compound alone. Include a known agonist (e.g., progesterone for PR) as a positive control.

-

Antagonist Mode: Co-treat cells with a fixed concentration of a known agonist plus serial dilutions of the test compound.

-

-

Incubation: Incubate for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate luminometer.[18]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized response against the log concentration of the compound.

-

Agonist Mode: Determine the EC50 (concentration for 50% maximal activation) and Emax (maximal effect).

-

Antagonist Mode: Determine the IC50 (concentration for 50% inhibition of the agonist response).

-

Unbiased Approaches for Novel Target Identification

While steroid receptors are the most likely targets, a comprehensive drug development program must investigate potential off-targets, which could represent novel therapeutic opportunities or sources of toxicity. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to assess target engagement in a physiological context.[19]

Rationale for CETSA

The principle of CETSA is that when a ligand binds to its target protein, it confers thermal stability, increasing the protein's melting temperature (Tm).[20] By coupling CETSA with mass spectrometry (Thermal Proteome Profiling or TPP), it is possible to monitor the thermal stability of thousands of proteins simultaneously, providing an unbiased, proteome-wide view of a compound's direct and indirect interactions.[21]

Experimental Workflow for CETSA-TPP

Caption: Experimental workflow for Thermal Proteome Profiling (TPP) using CETSA.

A significant shift in the melting curve of a protein in the presence of this compound is strong evidence of a direct binding interaction, thus identifying it as a potential therapeutic target or off-target.[22]

Translational Considerations and Future Directions

The data generated from this comprehensive workflow will provide a robust foundation for the continued development of this compound.

-

Target-Disease Linkage: A high affinity and potent agonism at the PR, coupled with low GR activity, would position the compound as a more selective progestin for gynecological cancers with a potentially improved side-effect profile over megestrol acetate.

-

Predicting Side Effects: Strong off-target binding to the AR or MR would warrant further investigation into potential androgenic or cardiovascular side effects.

-

Novel Indications: Identification of a novel, validated target through TPP could open entirely new therapeutic avenues for the molecule.